4-Pyridinemethanamine

Pharmaceutical intermediate synthesis Reductive amination Process chemistry

4-Pyridinemethanamine (4-AMP; synonym: 4-picolylamine) is a primary aminomethyl-substituted pyridine with molecular formula C6H8N2 and molecular weight 108.14 g/mol. Its key physicochemical profile includes: melting point −8 °C, boiling point 228–230 °C, density 1.065 g/mL at 25 °C, refractive index 1.5515, water solubility 1000 g/L at 20 °C, and predicted pKa 7.81 ± 0.29.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 3731-53-1
Cat. No. B121137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinemethanamine
CAS3731-53-1
Synonyms4-Pyridinemethanamine;  1-(Pyridin-4-yl)methanamine;  4-Picolinamine;  4-Picolinylamine;  4-Picolylamine;  4-Pyridinemethylamine;  4-Pyridinylmethanamine;  4-Pyridylmethylamine;  C-(Pyridin-4-yl)methylamine;  N-[(4-Pyridinyl)methyl]amine;  NSC 59707;  Pyridin-4
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CN
InChIInChI=1S/C6H8N2/c7-5-6-1-3-8-4-2-6/h1-4H,5,7H2
InChIKeyTXQWFIVRZNOPCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.25 M

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridinemethanamine (CAS 3731-53-1): Core Physicochemical and Procurement Baseline


4-Pyridinemethanamine (4-AMP; synonym: 4-picolylamine) is a primary aminomethyl-substituted pyridine with molecular formula C6H8N2 and molecular weight 108.14 g/mol. Its key physicochemical profile includes: melting point −8 °C, boiling point 228–230 °C, density 1.065 g/mL at 25 °C, refractive index 1.5515, water solubility 1000 g/L at 20 °C, and predicted pKa 7.81 ± 0.29 [1]. The compound is commercially available in research-grade purity (≥98%–≥99% by GC) as a clear, colorless to pale yellow air-sensitive liquid . As a bifunctional building block containing both a nucleophilic primary amine and a basic pyridine nitrogen, 4-AMP serves as a versatile intermediate in pharmaceutical synthesis, coordination chemistry, and materials science .

Why 4-Pyridinemethanamine Cannot Be Substituted with Positional Isomers: A Procurement Risk Assessment


The three positional isomers of aminomethylpyridine—2-(aminomethyl)pyridine (CAS 3731-51-9), 3-(aminomethyl)pyridine (CAS 3731-52-0), and 4-(aminomethyl)pyridine (CAS 3731-53-1)—exhibit fundamentally different reactivity profiles that preclude generic substitution in critical applications. In platinum-group metal coordination chemistry, 2-aminomethylpyridine and 3-aminomethylpyridine preferentially form cyclic chelate complexes, whereas 4-aminomethylpyridine uniquely forms bridged coordination compounds due to the para-orientation of its amine and pyridine nitrogen donors [1][2]. This structural divergence directly impacts material architecture in coordination polymers and MOFs [3]. Furthermore, the 4-substituted isomer demonstrates distinct biological activity compared to its 2- and 3-substituted counterparts, with derivatives showing selective inhibition of copper amine oxidases that are not replicated by the other isomers [4]. Procurement decisions based solely on molecular formula or cost equivalence without verifying the correct positional isomer will introduce uncontrolled variables in synthetic outcomes, catalytic performance, and biological assay reproducibility.

Quantitative Differentiation Evidence: 4-Pyridinemethanamine vs. Closest Analogs and Alternatives


Synthetic Yield Advantage: Ruthenium-Catalyzed Reductive Amination Route for 4-AMP

A 2021 patent (CN113717054) demonstrates a high-yield ruthenium-catalyzed synthesis route for 4-pyridinemethanamine from 4-pyridinecarboxaldehyde with quantified metrics for conversion, GC yield, and isolated yield [1]. This method provides a benchmark for procurement evaluation against alternative synthetic routes.

Pharmaceutical intermediate synthesis Reductive amination Process chemistry

Copper Amine Oxidase (CAO) Inhibition: Quantitative Selectivity Profile of 4-AMP Derivatives

Alkylamino derivatives of 4-aminomethylpyridine represent the first substrate-like reversible inhibitors of copper amine oxidases (CAOs) with nanomolar potency [1][2]. This structural scaffold confers a unique and quantifiable selectivity profile relative to other amine oxidase targets.

Enzyme inhibition Copper amine oxidase Medicinal chemistry

Pharmaceutical Impurity Standard: 4-AMP as Specified Isoniazid-Related Substance

4-Pyridinemethanamine is an established and regulated impurity in the antitubercular drug isoniazid (isonicotinylhydrazide). It is utilized as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial production of isoniazid [1]. The compound is supplied with detailed characterization data compliant with USP or EP pharmacopeial standards upon feasibility [1]. In contrast, 2-aminomethylpyridine and 3-aminomethylpyridine are not recognized as specified impurities in the isoniazid monograph.

Pharmaceutical quality control Impurity profiling Analytical method validation

Coordination Chemistry Differentiation: Bridged vs. Cyclic Complex Formation with Platinum-Group Metals

In reactions with platinum-group metal precursors, the positional isomer of aminomethylpyridine dictates the resulting coordination architecture. 4-Aminomethylpyridine forms bridged dinuclear or polymeric structures, whereas 2-aminomethylpyridine and 3-aminomethylpyridine form cyclic chelate complexes [1][2]. This structural divergence has been characterized by IR and NMR spectroscopy [1].

Coordination chemistry Metal-organic frameworks Catalysis

Analytical Method Specificity: HILIC Method for 4-AMP and Degradant Analysis

A dedicated hydrophilic interaction liquid chromatography (HILIC) method has been developed and validated specifically for the analysis of 4-aminomethylpyridine and its related compounds, including degradant identification via MS/MS and on-line hydrogen/deuterium exchange experiments [1][2]. The method addresses the high polarity and basicity of 4-AMP that render conventional reversed-phase HPLC inadequate [1].

Analytical chemistry HILIC chromatography Pharmaceutical impurity profiling

CO2 Capture Performance: Phase-Change Behavior of 4-Picolylamine vs. Other Isomers

A comparative study evaluated 2-picolylamine, 3-picolylamine, and 4-picolylamine as phase-change solvents for post-combustion CO₂ capture [1]. All three isomers are liquids that rapidly bind CO₂ to form crystalline solids at standard room temperature and pressure. While quantitative CO₂ uptake data for each isomer individually is not provided in the abstract, the study establishes 4-picolylamine as a viable candidate within this application class [1].

Carbon capture Phase-change solvents Environmental chemistry

Evidence-Backed Application Scenarios for 4-Pyridinemethanamine Procurement


Pharmaceutical Quality Control: Isoniazid Impurity Reference Standard

Analytical laboratories performing isoniazid (antitubercular drug) quality control require 4-pyridinemethanamine as a certified impurity reference standard for method validation (AMV) and ANDA regulatory submissions [1]. The compound is supplied with traceability to USP/EP pharmacopeial standards, making it essential for compliance with ICH impurity guidelines. Procurement of 2-AMP or 3-AMP is not substitutable as these isomers are not recognized as specified isoniazid impurities.

Medicinal Chemistry: Development of Selective Copper Amine Oxidase (CAO) Inhibitors

Research groups developing substrate-like reversible inhibitors of copper amine oxidases (CAOs) should prioritize 4-aminomethylpyridine as the core scaffold [1]. Derivatives of 4-AMP achieve IC50 values as low as 2.0 × 10⁻⁸ M (20 nM) against benzylamine oxidase and semicarbazide-sensitive amine oxidase while maintaining high selectivity over diamine oxidase, lysyl oxidase, and monoamine oxidases [1]. This quantitative selectivity profile is specific to the 4-substituted aminomethylpyridine scaffold.

Coordination Chemistry and MOF Synthesis: Bridged Metal Complexes

Synthetic chemists designing coordination polymers or metal-organic frameworks requiring bridged (μ-bridging) coordination motifs between metal centers should select 4-aminomethylpyridine [1][2]. Unlike 2-AMP and 3-AMP, which form cyclic chelate complexes, 4-AMP uniquely coordinates via both the pyridine nitrogen and the primary amine to produce bridged dinuclear or polymeric architectures. This structural differentiation is critical for achieving targeted material topologies and pore geometries.

Pharmaceutical Process Development: High-Yield Reductive Amination Route

Process chemists developing scalable routes to 4-aminomethylpyridine should consider the ruthenium-catalyzed reductive amination method from 4-pyridinecarboxaldehyde, which achieves 99% conversion, 98% GC yield, and 94% isolated yield [1]. This route offers quantifiably higher efficiency (+2.6 percentage points isolated yield) compared to alternative copper-catalyzed amination of 4-bromopyridine (91.4% yield) [2]. Procurement specifications for bulk 4-AMP should reference this optimized synthetic benchmark when evaluating supplier processes.

Carbon Capture Research: Phase-Change Solvent Development

Researchers investigating phase-change solvents for post-combustion CO₂ capture may utilize 4-picolylamine as a candidate material [1]. The compound binds CO₂ to form crystalline solids at room temperature and pressure, enabling energy-efficient solvent regeneration. While 2- and 3-picolylamine exhibit similar qualitative behavior, procurement of the correct isomer (4-AMP) is necessary for reproducible comparative studies across the picolylamine series.

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